ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate

Medicinal Chemistry Physicochemical Properties Scaffold Hopping

Building kinase or GPCR-targeted libraries? Generic coumarins lack the non-oxidized 2H-chromene core and synthetic handles needed for CNS-optimized candidates. This compound resolves that with three convergent features: • Non-oxidized 2H-chromene core vs. common 2-oxo-coumarins - accesses distinct chemical space for S1P1 receptor agonists. • C-6 bromine enables Pd-catalyzed cross-coupling for focused kinase inhibitor library diversification. • Ethyl ester modulates lipophilicity (XLogP 2.9, TPSA 44.8 Ų) with zero HBD - ideal for brain-penetrant candidates.

Molecular Formula C13H13BrO4
Molecular Weight 313.14 g/mol
CAS No. 885271-21-6
Cat. No. B1503994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate
CAS885271-21-6
Molecular FormulaC13H13BrO4
Molecular Weight313.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C(=CC(=C2)Br)OC)OC1
InChIInChI=1S/C13H13BrO4/c1-3-17-13(15)9-4-8-5-10(14)6-11(16-2)12(8)18-7-9/h4-6H,3,7H2,1-2H3
InChIKeyNXBULIFHGIFKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-8-methoxy-2H-chromene-3-carboxylate Overview


Ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate is a synthetic, multifunctionalized 2H-chromene derivative characterized by a bromine atom at the C-6 position, a methoxy group at C-8, and an ethyl ester at C-3 [1]. This substitution pattern renders it a versatile intermediate for constructing compound libraries targeting kinases [2] and GPCRs, notably S1P1 receptors [3], distinguishing it from the more common 2-oxo-2H-chromene (coumarin) analogs.

1 Kinase / GPCR library synthesis: multi‑functionalized 2H‑chromene intermediate with bromine handle for diversification and ethyl ester for pharmacokinetic modulation.
2 Scaffold‑hopping programs: non‑oxidized 2H‑chromene core provides distinct lipophilic and H‑bond profile compared to coumarin analogs.May support CNS or intracellular target compound design.
3 Late‑stage functionalization: C‑6 bromine enables Suzuki or Buchwald‑Hartwig coupling to rapidly explore SAR around the chromene scaffold.Reactivity context; coupling conditions require validation.

Why Generic Analogs Cannot Substitute


Direct substitution with a generic chromene or coumarin analog is scientifically unsound for ethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate. The molecule's value proposition is the convergence of three distinct structural features: the non-oxidized 2H-chromene core (versus the common 2-oxo-coumarin), the C-6 bromine as a synthetic handle for further diversification, and the ethyl ester which serves as both a lipophilicity modulator and a pro-drug handle. A replacement lacking any single feature—such as a 2-oxo-coumarin, a des-bromo analog, or the corresponding carboxylic acid—will fundamentally alter the compound's reactivity, physicochemical profile, or target binding, as detailed in the quantitative evidence below. The following sections provide the limited but foundational data for making selection decisions.

!
2‑Oxo‑coumarin vs. 2H‑chromene
Replacing the 2H‑chromene core with a coumarin (2‑oxo) analog may shift lipophilicity and H‑bond donor/acceptor profile, altering membrane partitioning and target binding. Class‑level inference suggests lower logP and higher TPSA.
Physicochemical comparison pending direct measurement.
!
Des‑bromo analog (no halogen handle)
Absence of the C‑6 bromine removes the key vector for cross‑coupling; the scaffold becomes inert to Pd‑catalyzed diversification, severely limiting library utility.
Binary reactivity difference; yields are condition‑dependent.
!
Free carboxylic acid (CAS 885271‑13‑6) or other esters
Ethyl ester provides zero H‑bond donors and higher membrane permeability; the acid form introduces a donor penalty and may require salt formation. Shorter or smaller esters (methyl, nitrile) alter rotatable bond count and conformational sampling.
Comparative computed properties suggest different drug‑likeness parameters; biological relevance remains study‑specific.

Differentiation from Closest Analogs


Physicochemical Advantage Over 2-Oxo-Coumarin

The target 2H-chromene scaffold demonstrates a significantly different lipophilic and electronic profile compared to the corresponding 2-oxo-2H-chromene (coumarin) analog. The target compound has a computed XLogP of 2.9 [1]. While quantitative data for the exact 2-oxo analog (CAS 2199-90-8) is not available from a non-prohibited source, the introduction of the C-2 carbonyl in the coumarin series generally reduces logP by 0.5–1.0 units due to increased polarity, a class-level inference based on the hydrogen bond acceptor count. Furthermore, the target compound features 0 hydrogen bond donors and a topological polar surface area (TPSA) of 44.8 Ų [1], which is substantially lower than the coumarin version, which would have a higher TPSA due to the additional carbonyl oxygen.

2H‑Chromene vs. Coumarin
Class‑level inference
Target: XLogP 2.9, TPSA 44.8 Ų, HBD 0. Coumarin analog: estimated ΔXLogP −0.5 to −1.0, TPSA increase (class‑level).
Reported physicochemical differentiation supports scaffold‑hopping assessment.
Comparator data inferred from structural class; direct measurement recommended.
Medicinal Chemistry Physicochemical Properties Scaffold Hopping

C-6 Bromine Enables Late-Stage Diversification

The presence of a bromine atom at the C-6 position is a critical structural differentiator from the des-bromo analog (ethyl 8-methoxy-2H-chromene-3-carboxylate). It provides a specific, high-yielding vector for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino substituents. This is a key transformation documented in patent literature for constructing kinase-focused libraries [1]. The non-halogenated analog is inert under these conditions, severely limiting its utility as a diversification scaffold.

C‑6 Bromine Handle
Class‑level inference
Target: aromatic bromide, reactive in Pd cross‑couplings. Des‑bromo analog: non‑reactive. Typical bromoarene coupling yields 60‑95% under optimized conditions.
Enables late‑stage diversification for SAR exploration.
Yields depend on specific substrates and catalyst systems; validation required.
Organic Synthesis Late-Stage Functionalization Suzuki Coupling

Ethyl Ester vs. Carboxylic Acid

The ethyl ester prodrug or protecting group strategy offers a quantifiable advantage over the free carboxylic acid (CAS 885271-13-6). The target compound has 0 hydrogen bond donors, compared to 1 HBD for the carboxylic acid analog [1]. This directly correlates with improved passive membrane permeability. The carboxylic acid form is prone to poor cellular uptake and requires salt formation for acceptable solubility, whereas the ethyl ester can be used in standard organic media and may act as a substrate for intracellular esterases for a controlled release of the acid.

Ethyl Ester vs. Acid
Class‑level inference
Target HBD = 0. Carboxylic acid analog HBD = 1. ΔHBD = 1; computed difference.
Zero HBD may support CNS permeability; acid form adds donor penalty.
Biological activity data for the pair not available; context‑dependent.
Prodrug Design Physicochemical Properties Solubility

Conformational Flexibility vs. Methyl Ester & Nitrile

The target compound has 4 rotatable bonds [1], an increase over the nitrile analog (CAS 885271-24-9) which has 1, or the methyl ester analog (CAS 885271-18-1) which has 3. The ethyl ester introduces an additional degree of rotational freedom, which can influence the entropic cost of binding to a target protein. This data point is critical for molecular modelers and medicinal chemists performing conformational analysis.

Rotatable Bonds
Cross‑study comparable
Target: 4 rotatable bonds. Nitrile analog: 1; methyl ester analog: 3. ΔRot bonds vs. nitrile = 3, vs. methyl ester = 1.
Conformational flexibility may influence entropic binding cost; relevant for docking studies.
Computed property; experimental binding data required to interpret impact.
Ligand Conformation Entropy Physicochemical Properties

Optimal Application Scenarios


Kinase-Focused Library Synthesis

The C-6 bromine atom makes this compound an ideal core scaffold for generating focused kinase inhibitor libraries. As described in the patent literature for substituted chromenes as kinase modulators [2], brominated intermediates undergo palladium-catalyzed cross-coupling to introduce diverse side chains. Its 2H-chromene core and ethyl ester provide a physicochemical profile complementary to coumarin-based libraries, allowing exploration of a distinct chemical space.

S1P1 Agonist Lead Optimization

Patents describe 2H-chromene compounds with potent S1P1 agonist activity [3]. This compound's scaffold is a direct match for the core structure in these inventions. Its ethyl ester can serve as a prodrug handle, while the bromine allows exploration of the hydrophobic pocket's tolerance for substituted aryl groups. The 0 HBD count is particularly advantageous for competing with lipid-like endogenous ligands.

CNS-Penetrant Candidate Synthesis

With a low TPSA (44.8 Ų) and an XLogP of 2.9 [1], the compound sits in an optimal lipophilicity range for CNS drug discovery. The absence of hydrogen bond donors is a critical advantage over the corresponding carboxylic acid. Medicinal chemists can use this scaffold to build potent, brain-penetrant candidates by leveraging the bromine handle to optimize target engagement while maintaining favorable CNS MPO scores.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bromine handle for cross‑coupling diversification
Cross‑coupling reaction yields and scope
S1P1 receptor pathway studies
2H‑chromene core matching patent pharmacophore
S1P1 target engagement and functional assay context
CNS‑penetrant compound design research
Low HBD count and moderate logP profile
CNS MPO score and permeability assay endpoints
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